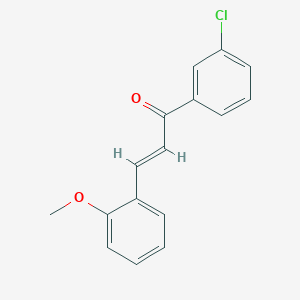
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It is a non-steroidal compound that has been extensively studied for its ability to regulate ovulation in women and improve fertility.
Applications De Recherche Scientifique
Clomiphene has been extensively studied for its ability to regulate ovulation in women and improve fertility. It is also used in the treatment of male infertility, hypogonadism, and gynecomastia. In addition, Clomiphene has been studied for its potential to treat breast cancer, osteoporosis, and endometrial cancer.
Mécanisme D'action
Clomiphene works by binding to estrogen receptors in the hypothalamus and pituitary gland, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates the production of ovarian follicles and ovulation.
Biochemical and Physiological Effects:
Clomiphene has both estrogenic and anti-estrogenic effects, depending on the tissue it is acting on. In the hypothalamus and pituitary gland, Clomiphene acts as an anti-estrogen, which leads to an increase in FSH and LH secretion. In the ovaries, Clomiphene acts as an estrogen, which stimulates the production of follicles and ovulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Clomiphene in lab experiments is its ability to induce ovulation in animals, which allows for the study of reproductive biology and fertility. However, Clomiphene has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the blood. In addition, Clomiphene has been shown to have variable effects on different tissues, which can complicate data interpretation.
Orientations Futures
There are several areas of future research for Clomiphene. One area is the study of its potential to treat breast cancer and other estrogen-dependent cancers. Another area is the development of new (2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-ones that have improved tissue selectivity and fewer side effects. Finally, there is a need for more research on the long-term effects of Clomiphene on fertility and reproductive health.
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOVOYSMVIXURZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)
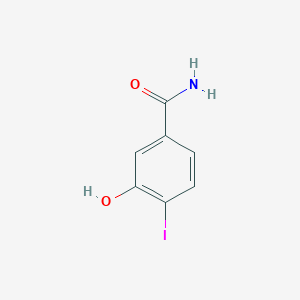
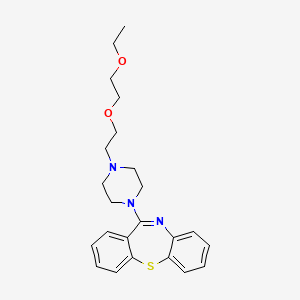

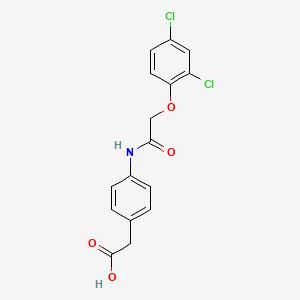
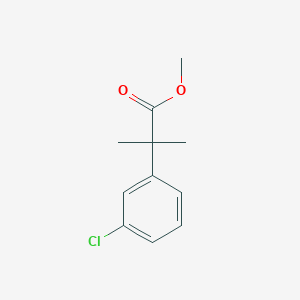

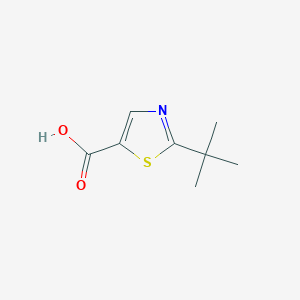

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)

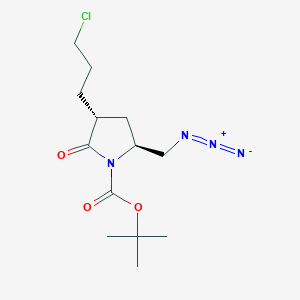
![4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3071792.png)